molecular formula C26H18N2O4 B3674627 5-(4-Aminophenoxy)-2-(4-phenoxyphenyl)isoindole-1,3-dione

5-(4-Aminophenoxy)-2-(4-phenoxyphenyl)isoindole-1,3-dione

Cat. No.: B3674627
M. Wt: 422.4 g/mol
InChI Key: UZOBSCGFLQJJNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Aminophenoxy)-2-(4-phenoxyphenyl)isoindole-1,3-dione is an organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Aminophenoxy)-2-(4-phenoxyphenyl)isoindole-1,3-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Isoindole Core: Starting with a phthalic anhydride derivative, the isoindole core can be formed through a cyclization reaction.

    Substitution Reactions: Introduction of the phenoxy and aminophenoxy groups can be achieved through nucleophilic aromatic substitution reactions.

    Final Cyclization: The final step may involve cyclization to form the isoindole-1,3-dione structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group back to an amino group.

    Substitution: The phenoxy groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups onto the phenoxy rings.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-Aminophenoxy)-2-(4-phenoxyphenyl)isoindole-1,3-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology and Medicine

In biology and medicine, this compound might be explored for its potential as a pharmaceutical agent. Isoindole derivatives have been studied for their anti-inflammatory, anti-cancer, and antimicrobial properties.

Industry

In industry, the compound could be used in the development of advanced materials, such as polymers or dyes, due to its stable isoindole core and functional groups.

Mechanism of Action

The mechanism of action of 5-(4-Aminophenoxy)-2-(4-phenoxyphenyl)isoindole-1,3-dione would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The phenoxy and aminophenoxy groups could play a role in binding to these targets, while the isoindole core provides structural stability.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Aminophenoxy)-2-phenylisoindole-1,3-dione: Lacks the additional phenoxy group, potentially altering its chemical properties and applications.

    5-(4-Nitrophenoxy)-2-(4-phenoxyphenyl)isoindole-1,3-dione: Contains a nitro group instead of an amino group, which could affect its reactivity and biological activity.

Uniqueness

5-(4-Aminophenoxy)-2-(4-phenoxyphenyl)isoindole-1,3-dione is unique due to the presence of both phenoxy and aminophenoxy groups, which provide a combination of electronic and steric effects

Properties

IUPAC Name

5-(4-aminophenoxy)-2-(4-phenoxyphenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2O4/c27-17-6-10-20(11-7-17)32-22-14-15-23-24(16-22)26(30)28(25(23)29)18-8-12-21(13-9-18)31-19-4-2-1-3-5-19/h1-16H,27H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOBSCGFLQJJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC=C(C=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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